molecular formula C11H10N4O B14527068 (NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine

(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine

Cat. No.: B14527068
M. Wt: 214.22 g/mol
InChI Key: PLQOGWULDJNJCB-PTNGSMBKSA-N
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Description

(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine is a synthetic organic compound that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significance in medicinal chemistry and various industrial applications. The compound’s unique structure suggests potential utility in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine typically involves the condensation of pyridine and pyrimidine derivatives under specific conditions. A common synthetic route might include:

    Starting Materials: Pyridine-2-carbaldehyde and 4-aminopyrimidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The aldehyde and amine are mixed and heated under reflux for several hours, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could interact with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential, particularly in treating diseases where pyridine and pyrimidine derivatives have shown efficacy.

Industry

Industrially, the compound could be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine would depend on its specific interactions with molecular targets. Generally, it might:

    Bind to Enzymes: Inhibiting or activating enzymatic activity.

    Interact with Receptors: Modulating signal transduction pathways.

    Affect Gene Expression: Influencing transcription factors and gene regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Such as nicotinamide and pyridoxine.

    Pyrimidine Derivatives: Including cytosine and thymine.

Uniqueness

(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine is unique due to its combination of pyridine and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

(NZ)-N-(1-pyridin-2-yl-2-pyrimidin-4-ylethylidene)hydroxylamine

InChI

InChI=1S/C11H10N4O/c16-15-11(10-3-1-2-5-13-10)7-9-4-6-12-8-14-9/h1-6,8,16H,7H2/b15-11-

InChI Key

PLQOGWULDJNJCB-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\O)/CC2=NC=NC=C2

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CC2=NC=NC=C2

Origin of Product

United States

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